molecular formula C24H34N4O2 B2896781 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 946340-60-9

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2896781
CAS RN: 946340-60-9
M. Wt: 410.562
InChI Key: KBCLUACYRAKVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H34N4O2 and its molecular weight is 410.562. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Metabolism Studies

Radiosynthesis techniques have been employed to study the metabolism and mode of action of chloroacetanilide herbicides and safeners, indicating the utility of similar compounds in tracing biological pathways and environmental fate (Latli & Casida, 1995). This research avenue suggests that derivatives of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide could serve in studying the metabolism of various compounds in biological systems.

Antimicrobial Agents

Research into thiazolidinone derivatives, including compounds with structural similarities to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide, has shown antimicrobial activity against a range of bacterial and fungal strains. This highlights the potential for such compounds to serve as bases for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Neurochemical and Psychopharmacological Research

Several studies have explored the effects of arylpiperazine derivatives on serotonin receptors, indicating potential applications in neurochemical and psychopharmacological research. For instance, compounds within this family have shown high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, suggesting their utility in studying neurotransmitter systems and for potential antidepressant and anxiolytic drug development (Pytka et al., 2015).

Herbicide and Pesticide Action Mechanisms

The metabolic pathways of chloroacetamide herbicides in human and rat liver microsomes have been studied to understand the mechanisms underlying their carcinogenicity. Such research could inform the design of safer agrochemicals and the environmental impact assessment of related compounds (Coleman et al., 2000).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2/c1-26(2)21-9-7-20(8-10-21)23(28-15-13-27(3)14-16-28)18-25-24(29)17-19-5-11-22(30-4)12-6-19/h5-12,23H,13-18H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCLUACYRAKVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide

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